1-Bromo-3,3-dimethylbutane

Overview

Description

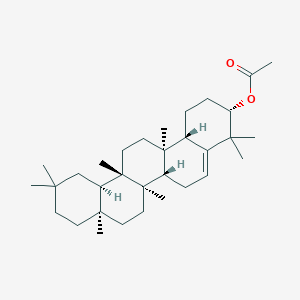

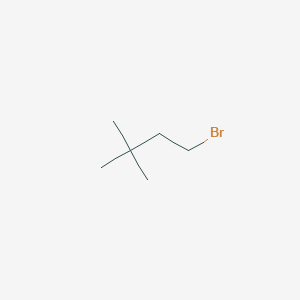

1-Bromo-3,3-dimethylbutane is a brominated organic compound that is structurally related to butane, with two methyl groups at the third carbon and a bromine atom at the first carbon. It is a derivative of butane and is used in various chemical reactions due to its reactivity with other compounds.

Synthesis Analysis

The synthesis of brominated organic compounds like this compound often involves halogenation reactions. For instance, a related compound, 1,4-dibromo-2,3-dimethylbuta-1,3-diene, can be synthesized through the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane, which suggests that similar brominated butanes could be synthesized through halogenation and subsequent elimination reactions .

Molecular Structure Analysis

The molecular structure of brominated butanes can be complex due to the presence of multiple conformations. For example, this compound and its chlorinated analog have been found to exist in two stable conformations, as evidenced by vibrational spectroscopy studies . This indicates that this compound may also exhibit conformational isomerism.

Chemical Reactions Analysis

Brominated compounds like this compound are typically reactive and can participate in various chemical reactions. For example, the reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives can lead to the formation of complex organometallic compounds . This reactivity can be exploited in synthetic chemistry to create a wide range of derivatives and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the crystal structure of 2,3-dibromo-2,3-dimethylbutane at room temperature shows a disordered nature with multiple orientations, which could suggest similar properties for this compound . Additionally, the vibrational and conformational analysis of brominated butanes provides insights into their molecular mechanics and geometrical parameters .

Scientific Research Applications

Vibrational and Conformational Analysis

1-Bromo-3,3-dimethylbutane has been studied for its vibrational and conformational properties. Infrared and Raman spectra analysis revealed that the compound exists in two stable conformations. This study involved vibrational assignments for both conformers, aided by normal coordinate and molecular mechanics calculations (Crowder, 1993).

Organohalogen Compounds Synthesis

Research on organohalogen compounds has involved this compound. This includes studies on the preparation of related compounds like 1,4-dibromo-2,3-dimethylbuta-1,3-diene, demonstrating its utility in synthesizing complex organohalogen structures (Said & Tipping, 1972).

Reaction Mechanisms with Grignard Reagents

The compound's interaction with Grignard reagents has been a subject of study. For example, research on the reaction of Grignard reagents with related compounds like 2-Bromo-2,3-dimethylbutane provides insights into the behavior of this compound in similar contexts (Liu, 1956).

Cycloaddition Reactions

Studies have explored the thermal [2+2] cycloaddition reactions involving this compound. These reactions are significant in forming complex molecular structures, highlighting the compound's role in synthetic chemistry (Toda, Motomura, & Oshima, 1974).

Spectroscopic and Theoretical Investigations

The compound has been used in studies focusing on spectroscopic and theoretical investigations of certain chemical reactions, demonstrating its role in advanced chemical research (Fitjer & Lüttke, 1972).

Dynamics in Plastic Crystalline Phases

Research on the dynamics of dimethylbutanols in plastic crystalline phases includes studies on related compounds like 2,2-Dimethylbutan-1-ol and 3,3-dimethylbutan-1-ol, which share structural similarities with this compound. This research provides insights into the behavior of such compounds in various phases (Carignani et al., 2018).

Calorimetric Studies and Phase Changes

Calorimetric studies of related compounds like 2,3-Dimethylbutane, which is structurally similar to this compound, offer insights into the phase changes and thermodynamic properties of such compounds (Adachi, Suga, & Seki, 1971).

Mechanism of Action

Target of Action

1-Bromo-3,3-dimethylbutane is a versatile reagent used in various chemical reactions . It is primarily used as an alkylating agent , which means it can introduce an alkyl group into different molecules. The primary targets of this compound are therefore the molecules that it alkylates.

Mode of Action

The mode of action of this compound involves the leaving of the bromide ion, which is a good leaving group . This results in the formation of a carbocation intermediate . The carbocation then reacts with a nucleophile, leading to the introduction of the alkyl group .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. As an alkylating agent, it can be involved in a wide range of reactions and can affect various biochemical pathways. For example, it can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it is used in. As an alkylating agent, it can modify the structure of molecules, potentially altering their function. For example, it has been used in the preparation of macrocycles as modulators of CFTR in the treatment of cystic fibrosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the pH, temperature, and solvent can all affect the reaction rate and outcome. It should be stored in a dark place, sealed, and at room temperature to maintain its stability .

Safety and Hazards

properties

IUPAC Name |

1-bromo-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKZAMCDHKVZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167800 | |

| Record name | 1-Bromo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1647-23-0 | |

| Record name | 1-Bromo-3,3-dimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3,3-DIMETHYLBUTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper "Vibrational and conformational analysis of 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane"?

A1: The research paper primarily focuses on understanding the different structural arrangements (conformers) that this compound can adopt due to rotations around its single bonds. The researchers utilized vibrational spectroscopy techniques to identify and characterize these conformers. [] This information is crucial for understanding the compound's reactivity and potential interactions with other molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.